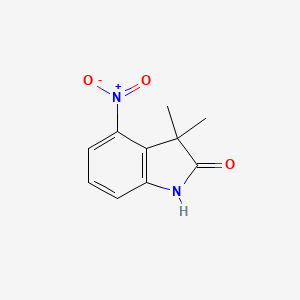
3,3-Dimethyl-4-nitroindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-4-nitroindolin-2-one is a chemical compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . It is a derivative of indolin-2-one, a structure known for its biological and pharmacological activities . This compound is characterized by the presence of a nitro group at the 4-position and two methyl groups at the 3-position of the indolin-2-one core.
Métodos De Preparación
The synthesis of 3,3-Dimethyl-4-nitroindolin-2-one typically involves the nitration of 3,3-dimethylindolin-2-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the 4-position. Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3,3-Dimethyl-4-nitroindolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The indolin-2-one core can be oxidized to form corresponding oxo derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-4-nitroindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-4-nitroindolin-2-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways related to cell growth and differentiation . The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
3,3-Dimethyl-4-nitroindolin-2-one can be compared with other indolin-2-one derivatives such as:
3,5-Substituted indolin-2-ones: These compounds also exhibit significant biological activities, including antitumor properties.
Indole derivatives: Compounds like indole-3-acetic acid and its derivatives are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
3,3-dimethyl-4-nitro-1H-indol-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-10(2)8-6(11-9(10)13)4-3-5-7(8)12(14)15/h3-5H,1-2H3,(H,11,13) |
Clave InChI |
SDFITQOPSMGUQU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC=C2[N+](=O)[O-])NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


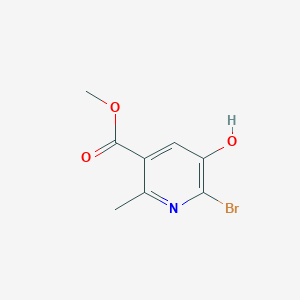
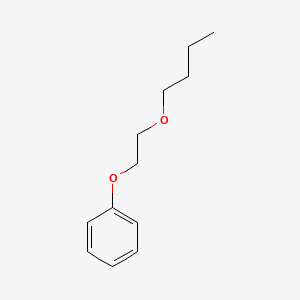
![Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13657650.png)
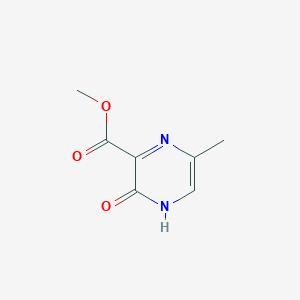
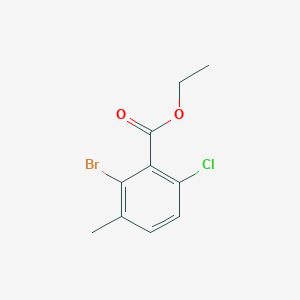

![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)

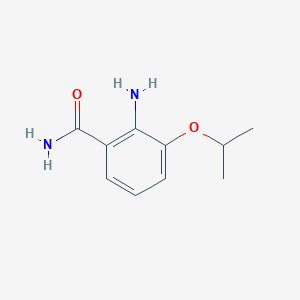

![2-Methylbenzo[d]thiazole-4-carboximidamide](/img/structure/B13657694.png)
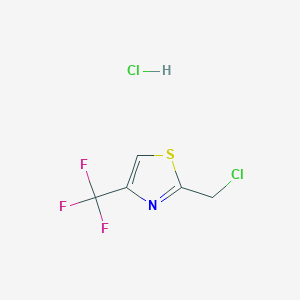
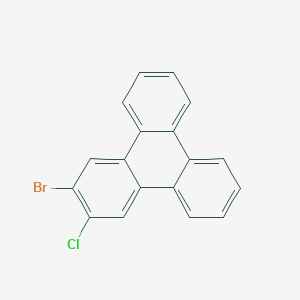
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)
